Hydroxysulochrin

Übersicht

Beschreibung

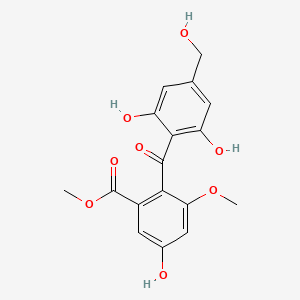

Hydroxysulochrin: ist ein Pilzmetabolit und Pflanzenwachstumsregulator, der im Pilz Aureobasidium gefunden wurde. Es ist bekannt für seine Fähigkeit, das Wachstum von Teestaubröhren zu hemmen, was es zu einer interessanten Verbindung in der landwirtschaftlichen und biologischen Forschung macht . Die chemische Struktur von this compound umfasst ein Benzophenonskelett, das zu seiner biologischen Aktivität beiträgt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound kann aus dem Kulturfiltrat von Aureobasidium sp. isoliert werden, das auf einem Malzextraktmedium gezüchtet wird . Der Pilz wird 35 Tage lang stationär bei 24 °C kultiviert. Der Kulturfiltrat wird dann auf pH 2,0 eingestellt und mit Ethylacetat (EtOAc) extrahiert. Der EtOAc-Extrakt wird durch Säulenchromatographie an Kieselgel fraktioniert und anschließend durch präparative Dünnschichtchromatographie (TLC) getrennt. Die endgültige Reinigung erfolgt durch Umkristallisation .

Industrielle Produktionsmethoden: Derzeit gibt es keine großtechnischen Produktionsmethoden, die speziell für this compound dokumentiert sind. Seine Produktion beschränkt sich hauptsächlich auf die labortechnische Isolierung aus Pilzkulturen .

Wirkmechanismus

Target of Action

Hydroxysulochrin primarily targets tea pollen . It acts as a growth inhibitor, affecting the development and proliferation of tea pollen tubes .

Mode of Action

It is known that it inhibits the growth of tea pollen tubes . This suggests that it may interact with specific receptors or enzymes involved in pollen tube growth, thereby disrupting normal cellular processes.

Result of Action

This compound has been shown to inhibit tea pollen tube growth by 41% at a concentration of 100 mg/l .

Biochemische Analyse

Cellular Effects

Hydroxysulochrin has been observed to have an inhibitory effect on the growth of tea pollen tubes This suggests that it may influence cell function and cellular processes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hydroxysulochrin can be isolated from the culture filtrate of Aureobasidium sp. grown on a malt extract medium . The fungus is cultured stationarily at 24°C for 35 days. The culture filtrate is then adjusted to pH 2.0 and extracted with ethyl acetate (EtOAc). The EtOAc extract is fractionated by silica gel column chromatography and further separated by preparative thin-layer chromatography (TLC). Final purification is achieved by recrystallization .

Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically documented for this compound. Its production is primarily limited to laboratory-scale isolation from fungal cultures .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Hydroxysulochrin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen:

Oxidation: Es können gängige Oxidationsmittel wie Kaliumpermanganat (KMnO₄) oder Wasserstoffperoxid (H₂O₂) verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise eingesetzt.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid (NaOH) oder Kaliumcarbonat (K₂CO₃) durchgeführt werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Hydroxysulochrin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Pflanzenwachstumsregulation: Es hemmt das Wachstum von Teestaubröhren bei einer Konzentration von 100 mg/L um 41 %, was es in der landwirtschaftlichen Forschung für die Steuerung der Pflanzenreproduktion nützlich macht.

Biologische Studien: Seine selektive Wirkung auf Teestaubröhren ohne Beeinträchtigung des Wurzelwachstums von Salatsetzlingen macht es zu einem wertvollen Werkzeug für die Untersuchung von Pflanzenwachstumsmechanismen.

Medizinische Forschung:

Industrielle Anwendungen: Seine Rolle als Pflanzenwachstumsregulator könnte für die Entwicklung neuer Herbizide oder Wachstumsinhibitoren genutzt werden.

Wirkmechanismus

This compound zielt hauptsächlich auf Teestaub ab und wirkt als Wachstumsinhibitor . Es wird angenommen, dass es mit spezifischen Rezeptoren oder Enzymen interagiert, die am Wachstum von Pollenröhren beteiligt sind, wodurch normale Zellprozesse unterbrochen werden. Diese Interaktion führt zu einer Hemmung des Wachstums von Teestaubröhren um 41 % bei einer Konzentration von 100 mg/L .

Vergleich Mit ähnlichen Verbindungen

Hydroxysulochrin kann mit anderen ähnlichen Verbindungen wie Sulochrin, Deoxycyclopaldisäure und Chloroisosulochrin verglichen werden .

Sulochrin: Sowohl this compound als auch Sulochrin werden aus sp. isoliert

Deoxycyclopaldisäure: Diese Verbindung, die von Penicillium sp. produziert wird, wirkt ebenfalls als Pflanzenwachstumsregulator, hat aber eine andere chemische Struktur.

Chloroisosulochrin: Diese Verbindung, die von Pestalotiopsis theae produziert wird, weist ähnliche pflanzenwachstumsregulierende Eigenschaften auf, enthält aber ein Chloratom in ihrer Struktur.

Die Einzigartigkeit von this compound liegt in seiner selektiven Hemmung des Wachstums von Teestaubröhren, ohne andere Pflanzenarten zu beeinträchtigen, was es zu einem wertvollen Werkzeug für gezielte landwirtschaftliche Anwendungen macht .

Eigenschaften

IUPAC Name |

methyl 2-[2,6-dihydroxy-4-(hydroxymethyl)benzoyl]-5-hydroxy-3-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O8/c1-24-13-6-9(19)5-10(17(23)25-2)14(13)16(22)15-11(20)3-8(7-18)4-12(15)21/h3-6,18-21H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRCOMOWYVKWBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C(=O)C2=C(C=C(C=C2O)CO)O)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

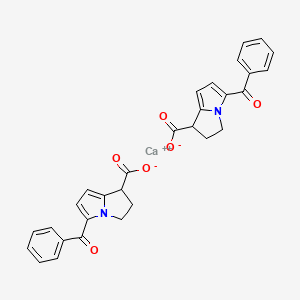

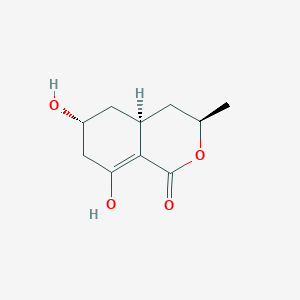

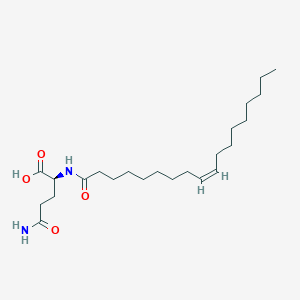

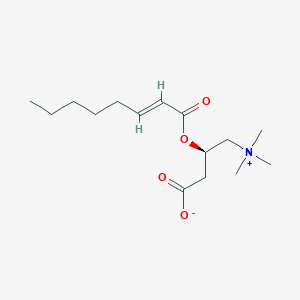

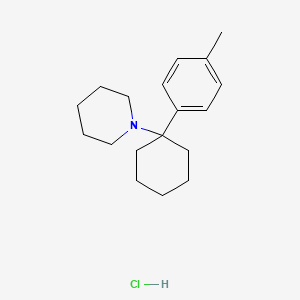

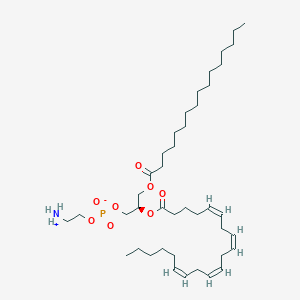

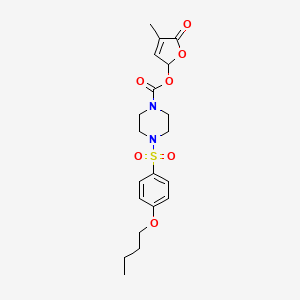

Feasible Synthetic Routes

Q1: What is the chemical structure of Hydroxysulochrin and where has it been found?

A2: this compound is a natural product primarily isolated from fungal species. Notably, it was found in the culture filtrate of Aureobasidium sp. grown on a malt extract medium. [] It has also been isolated from the marine-derived fungus Penicillium glabrum. [] The structure of this compound has been elucidated using spectroscopic methods. [, ]

Q2: What is the significance of isolating this compound from a marine-derived fungus?

A4: The isolation of this compound from the marine-derived Penicillium glabrum marks only the second time this compound has been found in nature. [] This discovery highlights the potential of marine microbes as sources of novel bioactive compounds and warrants further investigation into their metabolic profiles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B3025847.png)

![[4-(butanoyloxymethyl)phenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B3025848.png)

![N,N-diethyl-2-[(4-methoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025861.png)

![5'-[[(3S)-3-amino-3-carboxypropyl]sulfinyl]-5'-deoxy-adenosine](/img/structure/B3025863.png)

![N-[(3S)-1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]-2-pyridinyl]-3-piperidinyl]-N'-3-pyridinyl-thiourea](/img/structure/B3025864.png)

![(T-4)-[omicron-(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)-3,5-dimethyl-1H-pyrrole-2-hexadecanoato(2-)-kappaN1]difluoro-borate(1-)](/img/structure/B3025865.png)